Norophthalamic acid
Norophthalamic acid
Norophthalmic acid is a tripeptide composed of L-glutamic acid, L-alanine, and glycine residues joined in sequence by peptide linkages. It has a role as a mammalian metabolite. It derives from a L-glutamic acid, a L-alanine and a glycine.
Norophthalmic acid, also known as gamma-glu-ala-gly or norophthalmate, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Norophthalmic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Norophthalmic acid, also known as gamma-glu-ala-gly or norophthalmate, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Norophthalmic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
16305-88-7
VCID:
VC20825581
InChI:
InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
SMILES:
CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Molecular Formula:
C10H17N3O6
Molecular Weight:
275.26 g/mol
Norophthalamic acid
CAS No.: 16305-88-7
Cat. No.: VC20825581
Molecular Formula: C10H17N3O6
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Norophthalmic acid is a tripeptide composed of L-glutamic acid, L-alanine, and glycine residues joined in sequence by peptide linkages. It has a role as a mammalian metabolite. It derives from a L-glutamic acid, a L-alanine and a glycine. Norophthalmic acid, also known as gamma-glu-ala-gly or norophthalmate, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Norophthalmic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). |
|---|---|
| CAS No. | 16305-88-7 |
| Molecular Formula | C10H17N3O6 |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 |
| Standard InChI Key | RPVCUZZJCXVVDW-WDSKDSINSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
| SMILES | CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
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